molecular formula C20H25ClN4O B11131682 5-(4-chlorophenyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide

5-(4-chlorophenyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11131682
M. Wt: 372.9 g/mol
InChI Key: UOVDWAMJYCHVQU-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a quinolizidine moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chlorophenyl group and the quinolizidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-(4-CHLOROPHENYL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using molecular dynamics simulations and other techniques help in understanding these interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-CHLOROPHENYL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its quinolizidine moiety, in particular, contributes to its potential biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H25ClN4O

Molecular Weight

372.9 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H25ClN4O/c21-16-8-6-14(7-9-16)17-12-18(24-23-17)20(26)22-13-15-4-3-11-25-10-2-1-5-19(15)25/h6-9,12,15,19H,1-5,10-11,13H2,(H,22,26)(H,23,24)

InChI Key

UOVDWAMJYCHVQU-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)CNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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